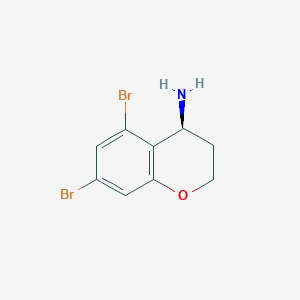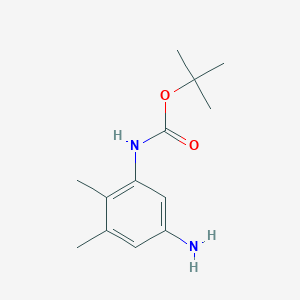
tert-Butyl (5-amino-2,3-dimethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-amino-2,3-dimethylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-amino-2,3-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-2,3-dimethylphenyl)carbamate typically involves the reaction of 5-amino-2,3-dimethylphenol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction proceeds as follows:
- Dissolve 5-amino-2,3-dimethylphenol in an appropriate solvent such as dichloromethane.
- Add di-tert-butyl dicarbonate and sodium bicarbonate to the solution.
- Stir the reaction mixture at room temperature for several hours.
- After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (5-amino-2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
- Oxidation of the amino group can yield nitroso or nitro derivatives.
- Reduction of the carbamate group results in the formation of the corresponding amine.
- Electrophilic substitution on the aromatic ring leads to various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (5-amino-2,3-dimethylphenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized derivatives.
Biology: In biological research, this compound is used as a protecting group for amino acids and peptides. It helps in the selective modification of specific functional groups without affecting others.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and coatings with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-amino-2,3-dimethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The aromatic ring and amino group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-amino-3-methylphenyl)carbamate
- tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
- tert-Butyl (4-amino-2,3-dimethylphenyl)carbamate
Comparison: tert-Butyl (5-amino-2,3-dimethylphenyl)carbamate is unique due to the specific positioning of the amino and methyl groups on the aromatic ring. This structural arrangement can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
tert-butyl N-(5-amino-2,3-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-10(14)7-11(9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) |
Clé InChI |
KSDZFGCKKGNZNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
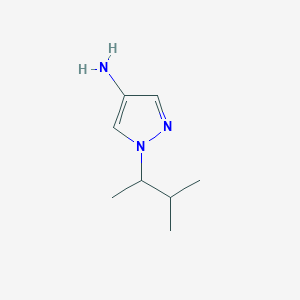
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

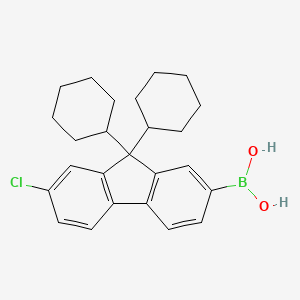
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
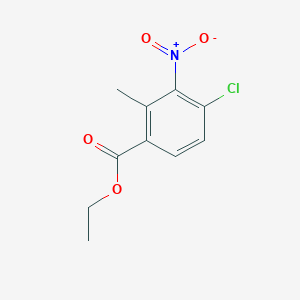

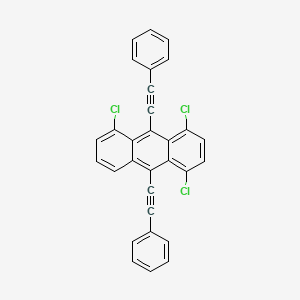

![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
